Methoxybrassinin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105748-60-5 |
|---|---|
Molecular Formula |
C12H14N2OS2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
methyl N-[(1-methoxyindol-3-yl)methyl]carbamodithioate |
InChI |
InChI=1S/C12H14N2OS2/c1-15-14-8-9(7-13-12(16)17-2)10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,13,16) |
InChI Key |
KFZBENSULWNJKD-UHFFFAOYSA-N |
Isomeric SMILES |
CON1C=C(C2=CC=CC=C21)CN=C(S)SC |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CNC(=S)SC |
Appearance |
Solid powder |
Other CAS No. |
105748-60-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methoxybrassinin; N-Methoxybrassinin; 1-Methoxybrassinin; |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Methoxybrassinin
Identification of Primary Precursors and Early Biosynthetic Intermediates
The biosynthetic pathway of indole (B1671886) phytoalexins, including methoxybrassinin, originates from the amino acid tryptophan. mdpi.comnih.govmdpi.com This foundational precursor undergoes a series of enzymatic transformations to yield various indole derivatives. oup.com
Tryptophan as a Foundational Precursor
Tryptophan serves as the primary building block for the indole ring structure present in this compound and other indole phytoalexins. mdpi.comnih.govmdpi.com In plants, tryptophan is a central metabolic hub, contributing not only to protein synthesis but also to the production of various secondary metabolites involved in defense and growth. oup.com The initial steps in the biosynthesis of indole phytoalexins diverge from the primary tryptophan metabolic pathway, which in mammals primarily leads to kynurenine. youtube.comnih.govwikipedia.org
Indolyl-3-acetaldehyde Oxime and Related Derivatives
A key intermediate in the biosynthesis of many tryptophan-derived compounds in plants, including indole glucosinolates and camalexin (B168466), is indolyl-3-acetaldehyde oxime (IAOx). oup.comoup.comnih.gov IAOx is formed from tryptophan and serves as a branching point in the metabolic network. oup.comoup.comnih.gov While the direct conversion of IAOx specifically to this compound is not explicitly detailed in all studies, IAOx is a known precursor in the general indole phytoalexin pathway from which brassinin (B1667508) and its derivatives, including this compound, are ultimately derived. oup.comrsc.orgresearchgate.net Other related derivatives, such as indolyl-3-acetonitrile (IAN), are also important intermediates in related pathways, like camalexin biosynthesis, and are formed from IAOx. oup.comoup.comnih.govresearchgate.net
Enzymatic Steps and Proposed Reaction Mechanisms in this compound Formation
The conversion of early indole precursors to this compound involves several enzymatic steps, including oxidative reactions and methylation. While the complete enzymatic pathway specifically for this compound is still being elucidated, insights can be drawn from the biosynthesis of related indole phytoalexins like brassinin and camalexin.
Oxidative Steps in Indole Phytoalexin Biosynthesis
Oxidative reactions play a crucial role in tailoring the indole structure and introducing functional groups necessary for the formation of various indole phytoalexins. For instance, the biosynthesis of camalexin involves cytochrome P450 enzymes catalyzing oxidative steps. oup.comnih.govnih.gov In the context of brassinin and its derivatives, oxidative tailoring and rearrangement are reported to lead to a variety of structures. nih.govresearchgate.net For example, cyclobrassinin (B1220674) is a natural product of oxidative brassinin cyclization. mdpi.comnih.gov While specific oxidative steps leading directly to the methoxy (B1213986) group or other modifications in this compound are not fully detailed in the provided sources, the general theme of oxidation is prevalent in indole phytoalexin biosynthesis.
Methylation Reactions Leading to this compound
The defining structural feature of this compound is the presence of a methoxy group attached to the indole nitrogen atom. mdpi.comnih.gov Methylation reactions, specifically the addition of a methyl group, are therefore essential steps in its biosynthesis. Research indicates that L-methionine can serve as a methyl source for indole phytoalexins and indole glucosinolates. core.ac.uk In the biosynthesis of brassinin from indole glucosinolate, a dithiocarbamate (B8719985) S-methyltransferase (DTC-MT) has been identified as catalyzing the final methylation step to form brassinin. nih.govresearchgate.net While this enzyme is directly involved in brassinin formation, a similar methylation event, likely catalyzed by a methyltransferase, would be required to introduce the methoxy group onto the indole nitrogen to form 1-methoxybrassinin (this compound). mdpi.comnih.gov
Potential 1,2-Carbon-Carbon Bond Migrations in Related Pathways
While not directly demonstrated for this compound biosynthesis itself, studies on the biosynthesis of other crucifer phytoalexins, such as erucalexin and 1-methoxyspirobrassinin, have proposed mechanisms involving 1,2-carbon-carbon bond migrations. rsc.orgcapes.gov.brrsc.orgresearchgate.netrsc.org These rearrangements can lead to novel skeletal structures not directly formed by simple functional group modifications. For example, the formation of erucalexin is thought to involve a C-3 to C-2 carbon migration in the indolyl moiety. rsc.orgrsc.orgresearchgate.netrsc.org Although this compound possesses a relatively simple structure compared to compounds like erucalexin or spirobrassinin, the potential for such rearrangement mechanisms exists within the broader indole phytoalexin biosynthetic network and could be relevant in the formation of other methoxy-substituted indole phytoalexins.
Table 1: Key Precursors and Intermediates in this compound Biosynthesis
| Compound Name | Role in Biosynthesis |
| Tryptophan | Foundational precursor for the indole ring. mdpi.comnih.govmdpi.com |
| Indolyl-3-acetaldehyde Oxime | Key intermediate derived from tryptophan. oup.comoup.comnih.gov |
| Brassinin | Biosynthetic precursor to several other phytoalexins, including potentially this compound. mdpi.comnih.gov |
Table 2: Enzymes Involved in Related Indole Phytoalexin Biosynthesis
| Enzyme Class/Type | Role in Biosynthesis (Examples from related pathways) |
| Cytochrome P450 enzymes | Catalyze oxidative steps. oup.comnih.govnih.gov |
| Dithiocarbamate S-Methyltransferase (DTC-MT) | Catalyzes methylation (shown for brassinin). nih.govresearchgate.net |
| Methyltransferases | Likely involved in introducing the methoxy group. core.ac.uk |
Genetic and Molecular Regulation of this compound Biosynthesis
The production of phytoalexins is a tightly regulated process at the genetic level, often involving transcriptional regulation of biosynthetic genes in response to stress signals. mdpi.comnih.gov
Identification of Genes Encoding Biosynthetic Enzymes
While the complete set of genes specifically encoding all enzymes in the this compound biosynthetic pathway is not fully elucidated, research on related indole phytoalexins provides insights. For instance, the biosynthesis of camalexin, another indole phytoalexin in Arabidopsis, involves cytochrome P450 enzymes like CYP79B2, CYP79B3, CYP71A13, and CYP71B15/PAD3. mdpi.comnih.govmdpi.com These enzymes are involved in converting tryptophan to indole-3-acetaldoxime and subsequently to indole-3-acetonitrile, intermediates also relevant to other indole-derived compounds. nih.govnih.govresearchgate.net
Although specific genes for this compound biosynthesis are less characterized compared to camalexin, the enzymatic steps likely involve methylation and the incorporation of sulfur, characteristic features of this compound. mdpi.comresearchgate.net
Role of Transcription Factors in Pathway Activation and Modulation
Transcription factors (TFs) play a crucial role in regulating the expression of genes involved in plant secondary metabolism, including phytoalexin biosynthesis, in response to biotic and abiotic stresses. researchgate.netnih.govmdpi.com These proteins bind to specific DNA sequences in the promoter regions of target genes, activating or repressing their transcription. nih.gov
Recent research has identified conserved transcription factors that regulate distinct phytoalexin biosynthesis pathways in different plant species. researchgate.net This suggests a potential common transcription factor network that could be involved in modulating the production of various phytoalexins, including this compound. researchgate.net Families of transcription factors such as WRKY, NAC, AP2/ERF, MYB, bZIP, and bHLH are known to be involved in regulating stress responses and secondary metabolism in plants. nih.govmdpi.com
Studies on Arabidopsis have shown that the transcription factor ANAC042 regulates the biosynthesis of camalexin and other indole-derived compounds by directly or indirectly regulating the expression of biosynthetic genes like CYP79B2, CYP71A13, and CYP71B15. mdpi.com While a direct link between specific transcription factors and this compound biosynthesis requires further investigation, it is likely that similar regulatory mechanisms involving these or other TF families are in play.
Comparative Analysis of this compound Biosynthesis with Other Cruciferous Phytoalexins
Cruciferous plants produce a diverse array of indole phytoalexins, all derived from tryptophan. mdpi.comnih.govmdpi.com While sharing a common precursor, the biosynthetic pathways diverge to produce compounds with distinct structures, such as brassinin, cyclobrassinin, camalexin, and this compound. mdpi.comnih.gov
Brassinin, a dithiocarbamate phytoalexin, is a key intermediate in the biosynthesis of several other cruciferous phytoalexins, including cyclobrassinin. mdpi.comnih.gov However, as mentioned earlier, studies suggest that this compound is not directly synthesized from brassinin. core.ac.ukresearchgate.net
Camalexin, a thiazole-containing indole phytoalexin, is synthesized from tryptophan via indole-3-acetaldoxime and indole-3-acetonitrile, involving specific cytochrome P450 enzymes and a glutathione (B108866) S-transferase. mdpi.comnih.govresearchgate.net Although this compound also originates from tryptophan, its pathway involves methylation and the formation of a dithiocarbamate group, distinguishing it from camalexin biosynthesis. mdpi.comresearchgate.netnih.gov
Despite the differences in the later steps of their biosynthesis, the initial steps from tryptophan to intermediates like indole-3-acetaldoxime may be shared among several indole phytoalexins in crucifers. nih.govnih.govresearchgate.net The structural diversity of cruciferous phytoalexins arises from the activity of different sets of enzymes acting on common or closely related intermediates. The presence of a methoxy group at the N1 position of the indole ring and the dithiocarbamate side chain are characteristic features that differentiate this compound biosynthesis from that of other indole phytoalexins like brassinin (lacking the methoxy group) and camalexin (lacking the dithiocarbamate and having a thiazole (B1198619) ring). mdpi.comnih.gov
Comparative studies of the biosynthetic genes and enzymes involved in the production of these different phytoalexins in various crucifer species are crucial for a complete understanding of the metabolic landscape and evolutionary relationships within this class of defense compounds.
Physiological Roles and Ecological Significance of Methoxybrassinin in Plants
Methoxybrassinin's Contribution to Plant Defense Against Biotic Stressors
Indole (B1671886) phytoalexins, including this compound and its precursor brassinin (B1667508), are well-recognized for their involvement in plant defense against biotic stressors such as fungal and bacterial pathogens. americanelements.commdpi.comamericanelements.com
Studies have demonstrated the accumulation of this compound in Brassica tissues following infection by the fungal pathogen Leptosphaeria maculans, the causal agent of blackleg disease. cenmed.com Research indicates that both this compound and cyclobrassinin (B1220674) accumulate in response to infection with a non-aggressive isolate of L. maculans. cenmed.com However, in tissues challenged with an aggressive isolate, typically only cyclobrassinin is detected. cenmed.com This differential accumulation suggests a complex interaction between the plant's defense response and the pathogen's virulence strategies. Furthermore, resistant Brassica germ lines have been observed to accumulate higher levels of phytoalexins, including this compound, compared to susceptible ones when infected with L. maculans. cenmed.com Fungal pathogens like L. maculans can employ detoxification mechanisms to overcome plant defenses, including the enzymatic degradation of phytoalexins such as brassinin, which is closely related to this compound. americanelements.comnih.govctdbase.org
This compound has also been identified as a defense compound produced in response to bacterial infection. It was isolated, along with brassinin and cyclobrassinin, from Chinese cabbage (Brassica compestris ssp. pekinensis) after inoculation with the bacterium Pseudomonas cichorii. americanelements.commdpi.com P. cichorii is a bacterial pathogen known to infect a variety of host plants. The production of phytoalexins like this compound is part of the plant's broader defense response to bacterial pathogens, which involves intricate signaling pathways and the accumulation of antimicrobial compounds.
The production and accumulation of phytoalexins, including this compound, can be induced by specific biotic elicitors. These elicitors are substances originating from microorganisms or the plant itself that trigger the plant's defense responses. cenmed.com Biotic elicitors activate specific biosynthetic pathways by engaging transcriptional factors and upregulating genes involved in the production of secondary metabolites like phytoalexins, as a response to the perceived stress. Examples of such elicitors include components derived from bacteria and fungi, as well as polysaccharides like chitin (B13524) and chitosan. Phytohormones such as methyl jasmonate and jasmonic acid are also recognized as biotic elicitors that can enhance the levels of indole glucosinolates, which serve as precursors for the biosynthesis of indole phytoalexins like this compound in Brassicaceae.
Responses to Bacterial Pathogens (e.g., Pseudomonas cichorii)
This compound's Involvement in Plant Responses to Abiotic Stressors
Beyond biotic interactions, this compound also plays a role in the plant's response to certain abiotic stresses. Phytoalexins are known to be biosynthesized under various abiotic challenging conditions. fishersci.es
The accumulation of this compound in Brassica plant tissues can be effectively induced by treatment with certain abiotic elicitors. cenmed.com Studies have shown that heavy metal salts, such as silver nitrate (B79036) and cupric chloride, can act as potent inducers of this compound. cenmed.com Notably, silver nitrate (at a concentration of 10⁻³ M) has been reported as a highly effective elicitor, inducing significantly greater accumulation of phytoalexins compared to fungal infection in some instances. cenmed.com Treatment with cupric chloride (at 20 mM) also resulted in the accumulation of both this compound and cyclobrassinin. cenmed.com Other heavy metal salts, including lead nitrate, zinc sulphate, nickel nitrate, and mercuric chloride, have also been utilized in research to elicit phytoalexin production. cenmed.com
Data on this compound Accumulation Induced by Abiotic Elicitors:
| Abiotic Elicitor | Concentration | Effect on this compound Accumulation (compared to control) | Reference |
| Silver Nitrate | 10⁻³ M | Significantly higher accumulation | cenmed.com |
| Cupric Chloride | 20 mM | Increased accumulation | cenmed.com |
| Sterile Distilled Water | - | No accumulation | cenmed.com |
The level of this compound accumulation in plants in response to stress is not solely dependent on the presence of elicitors but can also be significantly influenced by environmental factors. Research on Brassica infected with Leptosphaeria maculans revealed that the quantity of both this compound and cyclobrassinin accumulated varied depending on the plant's age and the incubation temperature during the infection period. cenmed.com This indicates that external environmental conditions can modulate the plant's capacity to produce these defense compounds. General studies on plant secondary metabolites also support the notion that factors such as temperature, light intensity, and the plant's developmental stage can impact their accumulation levels. Temperature, in particular, has been shown to affect the levels of glucosinolates, which are metabolically linked to the production of indole phytoalexins like this compound.
Accumulation in Response to Abiotic Elicitors (e.g., silver nitrate, cupric chloride)
Interplay with General Plant Immunity and Stress Resilience Mechanisms
This compound, as a phytoalexin, is an integral part of the induced defense responses in plants triggered by biotic and abiotic stress rsc.org. The production of phytoalexins like this compound is not part of constitutive metabolic pathways but is elicited upon challenge by pathogens, pests, or environmental factors rsc.org. This inducible defense mechanism provides plants with enhanced resistance against a variety of invaders, including fungal pathogens rsc.org.
Studies have shown that the accumulation of phytoalexins in plant tissues correlates positively with pathogen resistance caister.com. This compound, along with other cruciferous phytoalexins, exhibits antifungal activity against various phytopathogenic fungal species rsc.org. The presence of methylated groups, such as the methoxy (B1213986) group in this compound, is known to enhance the fungitoxic character of phytoalexins, likely due to increased lipophilicity which favors contact and affinity with membrane proteins chiro.orgnih.gov.
The detoxification of cruciferous phytoalexins, including brassinin, 1-methoxybrassinin, and cyclobrassinin, by fungal pathogens like Sclerotinia sclerotiorum requires specific enzymes such as brassinin glucosyltransferase chiro.orgnih.gov. This highlights an ongoing biochemical arms race between plants and pathogens, where the plant produces antimicrobial compounds and the pathogen evolves mechanisms to detoxify them rsc.org. Phytoalexins that are resistant to pathogen degradation contribute to higher disease resistance levels in plants rsc.org. Conversely, the transformation of phytoalexins by pathogens can increase plant susceptibility to diseases rsc.org.
While brassinosteroids (BRs), a different class of plant hormones, are well-known for their role in enhancing plant resilience to abiotic stresses like drought, salinity, and extreme temperatures by modulating physiological and biochemical processes mdpi.comnih.govmdpi.com, the direct interplay of this compound with general abiotic stress resilience mechanisms is less extensively documented in the provided search results. However, phytoalexin production itself is induced by both biotic and abiotic stresses, suggesting a role in the broader stress response network chiro.orgnih.govrsc.orgresearchgate.net. The accumulation of this compound has been observed in response to abiotic elicitors like silver nitrate, which can induce considerably more phytoalexins than fungal infection sinica.edu.tw. This indicates that the pathways leading to this compound production are responsive to general stress signals, not solely pathogen-specific ones.
Role of this compound in Resistant Versus Susceptible Plant Germlines
Research indicates a clear correlation between the accumulation of this compound and disease resistance in different plant germlines. Studies on Brassica species infected with Leptosphaeria maculans, the causal agent of blackleg/stem canker disease, have shown differential accumulation of this compound in resistant versus susceptible lines sinica.edu.tw.
Specifically, both this compound and cyclobrassinin were found to accumulate in Brassica tissues in response to infection with a non-aggressive isolate of L. maculans. However, in tissues challenged with an aggressive isolate, only cyclobrassinin was recorded sinica.edu.tw. Crucially, resistant germlines accumulated higher amounts of phytoalexins, including this compound, compared to susceptible ones sinica.edu.tw.
For example, Brassica juncea cv. Cutlass, a more resistant variety, accumulated more phytoalexins in both stem and leaf tissues when challenged with a non-aggressive isolate of L. maculans compared to susceptible varieties like B. napus cv. UM2377 and B. rapa cv. Tobin sinica.edu.tw. Susceptible germlines consistently showed lower accumulation of both this compound and cyclobrassinin sinica.edu.tw.
This differential accumulation suggests that the capacity to produce and/or maintain higher levels of this compound upon pathogen challenge is a characteristic associated with resistance in Brassica germlines. The lower accumulation in susceptible lines could be due to various factors, including reduced biosynthesis, increased detoxification by the pathogen, or differences in the perception or transduction of defense signals.
The quantity of accumulated phytoalexins, including this compound, can also be influenced by factors such as plant age and incubation temperature, further highlighting the dynamic nature of this defense response sinica.edu.tw. Leaves from 35-day-old plants accumulated more phytoalexins compared to plants of other ages tested, and incubation at elevated temperatures led to a decline in accumulation sinica.edu.tw.
Data Table Example (Based on information from sinica.edu.tw):
While specific quantitative data for this compound accumulation across multiple germlines was described verbally in the source, a representative table structure based on the findings can be illustrated as follows:
| Brassica Germline | L. maculans Isolate | This compound Accumulation Level (Relative) | Cyclobrassinin Accumulation Level (Relative) | Resistance Level |
| Brassica juncea cv. Cutlass | Non-aggressive | High | High | Resistant |
| Brassica napus cv. UM2377 | Non-aggressive | Low | Low | Susceptible |
| Brassica rapa cv. Tobin | Non-aggressive | Low | Low | Susceptible |
| Brassica species (general) | Aggressive | Not recorded | Recorded | Varies |
Note: The "Relative" accumulation levels (High/Low) are based on the description in the source sinica.edu.tw. Quantitative data would require direct extraction from the original research paper.
Cellular and Molecular Mechanisms of Action in Plant Systems and in Vitro Models
Mechanisms Against Plant Pathogens
The mode of action of phytoalexins against plant pathogens is not fully understood but is thought to involve multiple mechanisms. nih.govresearchgate.net
Disruption of Pathogen Cell Membranes
Phytoalexins are generally lipophilic compounds, and their mode of action against plant pathogens likely involves the disruption of cell membranes. nih.govresearchgate.net This disruption can lead to the disorganization of cellular contents and plasma membrane rupture in microbial cells. researchgate.net
Inhibition of Key Microbial Enzymes and Biochemical Processes
Beyond membrane disruption, phytoalexinins can also inhibit key microbial enzymes and interfere with various biochemical and physiological processes essential for pathogen survival and growth. nih.govresearchgate.net The presence of a dithiocarbamate (B8719985) group in indole (B1671886) phytoalexins, including brassinin (B1667508) and its derivatives like methoxybrassinin, is notable as synthetic dithiocarbamates have been used as fungicides. mdpi.comrsc.org This structural feature may contribute to their antimicrobial activity. mdpi.com Research suggests that phytoalexin blends produced by crucifers may have multiple functions, including the inhibition of specific fungal detoxifying enzymes. rsc.org
Plant Responses to this compound Signaling and Accumulation
Plants respond to pathogen attack by synthesizing and accumulating phytoalexins like this compound as part of their induced defense mechanisms. nih.govnih.govresearchgate.net
Localized Accumulation at Infection Sites
A key characteristic of phytoalexins is their de novo synthesis and accumulation specifically at the site of infection in plant tissues. mdpi.comnih.govresearchgate.netresearchgate.net This localized accumulation helps to inhibit the growth of pathogenic microbes at the point of entry and spread. researchgate.net
Correlation with Disease Resistance in Brassica Tissues
The accumulation of phytoalexins, including this compound and cyclobrassinin (B1220674), in Brassica tissues is associated with disease resistance. sinica.edu.tw Studies have shown that resistant Brassica germ lines accumulate higher amounts of these phytoalexins compared to susceptible ones when challenged with pathogens like Leptosphaeria maculans. sinica.edu.tw The quantity of phytoalexins accumulated can be influenced by factors such as plant age, incubation temperature, and the type of elicitor. sinica.edu.tw
Phytoalexin Detoxification Pathways in Plant Pathogens
Plant pathogens have evolved strategies to overcome plant defenses, including the detoxification of phytoalexins. nih.govresearchgate.netsemanticscholar.org The transformation of cruciferous phytoalexins by fungal pathogens is a significant concern for crop susceptibility. researchgate.netsemanticscholar.org
Fungal pathogens like Sclerotinia sclerotiorum possess enzymes, such as brassinin glucosyltransferase, that can detoxify cruciferous phytoalexins, including brassinin, 1-methoxybrassinin, and cyclobrassinin. nih.gov Another example is the detoxification of brassinin into less fungitoxic compounds like indol-3-carboxaldehyde by enzymes like brassinin detoxifying oxidase found in L. maculans. nih.gov These detoxification processes can involve various reactions such as glycosylation, oxidation, demethylation, reduction, and hydration, which can increase the polarity of phytoalexins and reduce their fungitoxicity. nih.gov Understanding these detoxification pathways and the enzymes involved is crucial, and the development of inhibitors of these fungal detoxifying enzymes (paldoxins) is being explored as a strategy to enhance crop protection by preventing the degradation of the plant's natural defenses. researchgate.netrsc.orgresearchgate.netsemanticscholar.org
Glucosylation as a Detoxification Mechanism (e.g., by Sclerotinia sclerotiorum)
Sclerotinia sclerotiorum, a prevalent plant pathogenic fungus, employs glucosylation as a significant detoxification mechanism against cruciferous phytoalexins, including 1-methoxybrassinin. nih.govcenmed.comguidetopharmacology.orgfishersci.seresearchgate.netuni.lumetabolomicsworkbench.orguni.lu This process involves the conjugation of a glucose molecule to the phytoalexin, leading to the formation of less antifungal glucosyl derivatives. nih.govcenmed.comfishersci.semetabolomicsworkbench.org Detoxification of strongly antifungal phytoalexins like brassilexin, sinalexin, and 1-methoxybrassinin by S. sclerotiorum occurs relatively quickly and results in these glucosylated products. nih.gov This metabolic transformation is considered a detoxification process because the resulting glucosyl derivatives display no detectable antifungal activity. cenmed.com S. sclerotiorum appears to have acquired efficient glucosyltransferase enzymes that can disarm some of the most active plant chemical defenses. guidetopharmacology.org One such enzyme is brassinin glucosyl transferase (SsBGT1). cenmed.complantaedb.com Glucosylation is noted as an unusual detoxification mechanism for plant pathogens. cenmed.comuni.lu
Mechanisms of Action in Non-Plant Biological Systems (in vitro models)
Studies using in vitro models of non-plant biological systems, particularly cancer cell lines, have shed light on the cellular and molecular mechanisms by which this compound exerts its effects.
Modulation of Cellular Proliferation in Model Cell Lines
1-Methoxybrassinin has demonstrated anti-proliferative activity in various human cancer cell lines in vitro. fishersci.nonih.govuni.luperflavory.comlabsolu.ca It has shown potent inhibitory effects on the growth of Caco-2 cells (human colorectal adenocarcinoma cell line), with an IC₅₀ value of 8.2 (±1.2) µmol l⁻¹. fishersci.nonih.gov Studies using BrdU incorporation and colony formation assays have further confirmed that 1-methoxybrassinin inhibits the proliferation of Caco-2 cells in a concentration-dependent manner. nih.gov
Induction of Apoptosis and Associated Biochemical Events (e.g., caspase activation, PARP cleavage, Bcl-2 family protein modulation)
A key mechanism of action of 1-methoxybrassinin in model cell lines is the induction of apoptosis. fishersci.nonih.gov In Caco-2 cells, treatment with 1-methoxybrassinin led to an increase in the sub-G1 DNA content fraction, a marker of apoptotic cell death, which was also confirmed by DNA fragmentation assays. fishersci.no Biochemical analysis revealed that 1-methoxybrassinin increased the activity of caspase-3 and caspase-7 and resulted in the cleavage of PARP (Poly(ADP-ribose) polymerase), all critical events in the execution phase of apoptosis. fishersci.no Furthermore, 1-methoxybrassinin modulated the expression of proteins belonging to the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. fishersci.no It upregulated the expression of the pro-apoptotic protein Bax and downregulated the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. fishersci.no These changes in Bcl-2 family protein expression favor the induction of apoptosis. wikidata.org
Interference with Key Signal Transduction Pathways (e.g., PI3K/Akt/mTOR, MAPK, NF-κB)
While the search results highlight the importance of pathways like PI3K/Akt/mTOR, MAPK, and NF-κB in regulating cancer cell proliferation and survival , and that targeting these pathways can induce apoptosis , direct evidence from the provided snippets explicitly demonstrating that 1-methoxybrassinin interferes with these specific pathways is limited. However, related compounds like brassinin have been shown to inhibit the PI3K/Akt signaling pathway in human colon cancer cells, leading to G1 phase arrest. nih.gov Oxidative stress, which can be induced by 1-methoxybrassinin (see Section 4.4.4), can also influence these signaling pathways.
Generation of Oxidative Stress and Glutathione (B108866) Depletion
1-Methoxybrassinin has been shown to affect the redox balance within cells. Treatment with 1-methoxybrassinin led to a decrease in intracellular glutathione (GSH) content in Caco-2 cells. fishersci.no Glutathione is a critical antioxidant, and its depletion is a key indicator of oxidative stress. The reduction in GSH levels suggests that 1-methoxybrassinin may induce oxidative stress within the cells, contributing to its observed cytotoxic effects.
Advanced Analytical Methodologies for Methoxybrassinin Research
Extraction and Purification Techniques from Plant Matrices
The extraction of methoxybrassinin from plant tissues typically involves methods aimed at isolating secondary metabolites. Plant material, such as leaves or stems, can be extracted using organic solvents like methanol. sinica.edu.twresearchgate.net One approach involves vacuum infiltration of the plant tissue in methanol, followed by dilution with water and partitioning against an organic solvent such as diethyl ether. sinica.edu.tw The resulting extracts contain a complex mixture of plant compounds, from which this compound must be purified. Preparative High-Performance Liquid Chromatography (HPLC) is a common technique used for the purification of compounds like this compound from these crude extracts. sinica.edu.tw
Chromatographic Separation Techniques for this compound Analysis
Chromatography is a fundamental technique for separating components in a mixture based on their differential affinities for a stationary phase and a mobile phase. khanacademy.orgjournalagent.com This is crucial for isolating this compound from other phytoalexins and plant metabolites present in extracts.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purification
HPLC is widely used for both the analytical separation and preparative purification of this compound. sinica.edu.twoup.comscispace.comcollectionscanada.gc.ca In analytical HPLC, samples are injected into a column packed with a stationary phase, and components are separated as they are carried through by a liquid mobile phase. journalagent.com The separated compounds are then detected, often by a UV detector set at a specific wavelength where the analyte absorbs light. sinica.edu.twoup.comscispace.com For this compound, detection at 267 nm has been reported. sinica.edu.twoup.com
HPLC parameters, such as the stationary phase (e.g., C-18 columns) and the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water), are optimized to achieve effective separation. sinica.edu.twresearchgate.net The retention time of this compound under specific HPLC conditions is a key piece of data for its identification, often compared to that of an authentic standard. sinica.edu.tw
Preparative HPLC utilizes similar principles but on a larger scale to isolate sufficient quantities of purified this compound for further analysis or experimentation. sinica.edu.twoup.com
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
UHPLC is an advanced form of HPLC that uses smaller stationary phase particles (typically less than 2 µm) and operates at higher pressures. collectionscanada.gc.caajpaonline.com This allows for faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. collectionscanada.gc.caajpaonline.com While specific details on UHPLC applied solely to this compound are less prevalent in the search results, UHPLC coupled with mass spectrometry (UHPLC-MS or UHPLC-MS/MS) is a powerful tool for analyzing complex biological samples and profiling metabolites, including phytoalexins like this compound. sciencegate.appdntb.gov.uanih.gov The enhanced separation capabilities of UHPLC are beneficial for resolving this compound from closely related compounds in complex plant extracts.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are essential for confirming the identity and elucidating the structure of isolated this compound. sinica.edu.twresearchgate.netupv.esarxiv.orgresearchgate.netnih.gov
Ultraviolet (UV) Spectroscopy for Chromophore Identification
UV spectroscopy is used to detect the presence of chromophores, which are parts of a molecule that absorb light in the UV-visible region. oup.comscispace.com The UV spectrum of this compound shows characteristic absorption maxima, for example, at 218 nm and 267 nm in methanol. oup.com These wavelengths are indicative of the electronic transitions within the molecule, particularly the indole (B1671886) ring system, and can provide preliminary information about the compound's structure and purity. oup.com UV detection is commonly coupled with HPLC to monitor the elution of this compound. sinica.edu.twoup.comscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). sinica.edu.twoup.comscispace.comcollectionscanada.gc.carsc.orgnih.govresearchgate.net By examining the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the arrangement of functional groups within the this compound molecule. sinica.edu.twoup.comresearchgate.net
For this compound, ¹H NMR spectra provide information about the different types of protons and their environments, including aromatic protons and those in the methoxyl and methylene (B1212753) groups. sinica.edu.twoup.com ¹³C NMR spectra reveal the different types of carbon atoms present. oup.com Analysis of these spectra, often in conjunction with 2D NMR techniques (though not explicitly detailed for this compound in the provided snippets), allows for the complete assignment of signals and confirmation of the proposed structure. researchgate.net Comparison of the NMR data with published spectral data for authentic this compound is a standard method for identification. sinica.edu.tw
The molecular formula of this compound, C₁₂H₁₄N₂OS₂, has been determined using high-resolution mass spectrometry (HR-MS) in combination with ¹H and ¹³C NMR spectral information. oup.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis of compounds like this compound. In MS, molecules are converted into ions, which are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the abundance of ions at different m/z values, with the peak corresponding to the intact molecule (molecular ion) providing its molecular weight msu.eduyoutube.com. Fragmentation of the molecular ion yields smaller ions, and the pattern of these fragment ions provides valuable clues about the compound's structure msu.eduyoutube.comwikipedia.org.
For this compound, mass spectral analysis has been employed for its identification and characterization. Early studies utilized techniques like direct probe insertion for mass spectra measurement sinica.edu.tw. Analysis of purified this compound by mass spectrometry has shown a molecular ion at m/z 234 sinica.edu.tw. This molecular ion corresponds to the predicted mass for this compound with the chemical formula C₁₁H₁₀N₂S₂ sinica.edu.tw. Fragmentation patterns observed in the mass spectrum of this compound include fragment ions at m/z 223 (18%), 161 (100%), 149 (23%), 128 (10%), 117 (43%), 101 (9%), 89 (12%), 73 (14%), and 57 (12%) (relative intensity in parentheses) sinica.edu.tw. The fragment ion at m/z 161 is particularly abundant (100%), suggesting a stable fragment formed during the ionization and fragmentation process sinica.edu.tw. These fragmentation patterns are essential for confirming the identity of this compound and differentiating it from other compounds with similar molecular weights msu.eduwikipedia.org.
Table 1: Characteristic Mass Spectral Data for this compound
| Ion Type | m/z Value | Relative Intensity (%) | Proposed Fragment Composition/Loss (Inferred) |
| Molecular Ion | 234 | Not specified | [C₁₁H₁₀N₂S₂]⁺• |
| Fragment Ion | 223 | 18 | [M-11]⁺ |
| Fragment Ion | 161 | 100 | [C₉H₇NS]⁺ (Possible indole fragment) |
| Fragment Ion | 149 | 23 | |
| Fragment Ion | 128 | 10 | |
| Fragment Ion | 117 | 43 | |
| Fragment Ion | 101 | 9 | |
| Fragment Ion | 89 | 12 | |
| Fragment Ion | 73 | 14 | |
| Fragment Ion | 57 | 12 |
Note: Proposed fragment compositions are inferred based on common fragmentation pathways of similar compounds and the molecular formula of this compound. Further structural elucidation techniques are required for definitive assignment.
High-resolution mass spectrometry (HRMS) can provide more precise mass measurements, allowing for the determination of the elemental composition of ions and further aiding in structural confirmation msu.edunih.gov. Tandem mass spectrometry (MS/MS), where selected ions are further fragmented and analyzed, offers even more detailed structural information by providing fragmentation patterns of specific precursor ions msu.eduthermofisher.com. While general principles of MS fragmentation are well-documented wikipedia.org, specific detailed fragmentation mechanisms for this compound under various ionization conditions would require dedicated studies.
Hyphenated Techniques for Comprehensive Phytochemical Profiling
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a more comprehensive analysis of complex mixtures. chemijournal.comnih.govresearchgate.net. This is particularly valuable for phytochemical profiling, where numerous compounds with similar properties may be present in a single extract.
LC-MS and LC-NMR for Integrated Analysis
Liquid chromatography (LC) coupled with mass spectrometry (MS) (LC-MS) and liquid chromatography coupled with nuclear magnetic resonance (NMR) (LC-NMR) are powerful hyphenated techniques widely used in natural product analysis nih.govjocpr.comijpsjournal.commdpi.comnih.govmeasurlabs.comchromatographytoday.com. LC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase jocpr.commeasurlabs.com. The separated components are then introduced online into either a mass spectrometer or an NMR spectrometer for detection and identification nih.govjocpr.comijpsjournal.commdpi.comnih.govmeasurlabs.comchromatographytoday.com.
LC-MS is highly sensitive and selective, making it a method of choice for identifying analytes in complex mixtures nih.gov. It provides information on the molecular weight and fragmentation of eluting compounds jocpr.comijpsjournal.commeasurlabs.com. LC-NMR, on the other hand, provides detailed structural information through the analysis of NMR spectra of the separated components mdpi.comnih.govchromatographytoday.com. NMR is particularly adept at distinguishing between isomers and providing information about the connectivity of atoms within a molecule mdpi.comchromatographytoday.com.
For this compound research, LC-MS has been utilized in metabolomic studies to investigate the metabolic changes in plants in response to stimuli dntb.gov.uadntb.gov.ua. An LC-MS based metabolomic study was applied to investigate Xanthomonas oryzae dntb.gov.ua. Another study mentions this compound as one of the metabolites analyzed using an LC-MS protocol dntb.gov.ua. UPLC-MS/MS (Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry) has also been employed in studies involving this compound . The combination of LC separation with the sensitivity of MS detection allows for the identification and relative quantification of this compound in complex biological samples jocpr.comijpsjournal.comdntb.gov.ua.
LC-NMR is valuable for obtaining definitive structural characterization of compounds separated by LC nih.gov. While NMR is generally less sensitive than MS, online LC-NMR allows for the acquisition of NMR data on labile compounds or those present in small quantities without the need for laborious isolation mdpi.com. Different operational modes, such as continuous flow, stop-flow, and loop-storage, are available for LC-NMR experiments, each with its own advantages depending on the sample concentration and the desired NMR experiments mdpi.comnih.gov. The combination of LC-MS and LC-NMR provides complementary information, with MS offering molecular weight and fragmentation data and NMR providing detailed structural elucidation nih.govchromatographytoday.com. This integrated approach is powerful for the unambiguous identification of this compound and other related compounds in plant extracts or biological samples nih.govchromatographytoday.com.
Advanced Hyphenated Techniques (e.g., LC-SPE-NMR, LC-DAD/MS-SPE-NMR, LC-HRMS-SPE-NMR)
To overcome limitations in sensitivity and enable more comprehensive structural analysis, particularly for trace compounds or complex mixtures, more advanced hyphenated techniques have been developed. These techniques often integrate Solid Phase Extraction (SPE) with LC-NMR and/or MS.
LC-SPE-NMR is a technique that combines LC separation with SPE for trapping and concentrating analytes before NMR analysis montana.edunih.govmdpi.comresearchgate.net. After chromatographic separation, the eluent containing the compound of interest is passed through an SPE cartridge, where the analyte is retained montana.edumdpi.com. The cartridge can then be washed to remove interfering substances, and the analyte is eluted with a deuterated solvent suitable for NMR analysis montana.eduresearchgate.net. This off-line or at-line approach allows for longer NMR acquisition times, improving sensitivity and enabling the acquisition of 2D NMR data for detailed structural elucidation nih.govmdpi.comresearchgate.net. LC-SPE-NMR is particularly useful for analyzing samples available in limited quantities nih.gov.
Further integration of detectors leads to techniques like LC-DAD/MS-SPE-NMR and LC-HRMS-SPE-NMR. These systems combine the information-rich detection capabilities of Diode Array Detection (DAD), MS (including HRMS), and NMR with the preconcentration step of SPE uab.catnih.govuab.cat.
LC-DAD/MS-SPE-NMR: This setup utilizes DAD for UV-Vis spectral data, providing information about chromophores, and MS for molecular weight and fragmentation data, in addition to the structural information from NMR after SPE concentration uab.catnih.govuab.cat. The DAD and MS detectors are typically placed online after the LC column, with a split allowing a portion of the eluent to go to these detectors while the main flow is directed to the SPE cartridge for targeted collection uab.catnih.gov. This combination allows for rapid screening and tentative identification using UV and MS data, followed by definitive structural confirmation of selected compounds by NMR after SPE uab.catnih.govuab.cat.
LC-HRMS-SPE-NMR: This advanced technique incorporates High-Resolution Mass Spectrometry (HRMS) for accurate mass measurements and elemental composition determination, providing a higher level of confidence in molecular formula assignment before proceeding to NMR analysis via SPE nih.govnih.gov. The combination of high-resolution mass data and comprehensive NMR data obtained after SPE concentration is extremely powerful for the unambiguous identification and structural characterization of unknown or trace compounds, including metabolites or derivatives of this compound, in complex matrices nih.govnih.govnih.gov. This approach minimizes the need for extensive sample preparation and isolation, accelerating the process of natural product discovery and characterization nih.govnih.gov.
These advanced hyphenated techniques offer significant advantages for the analysis of this compound and related compounds, enabling detailed structural studies even when dealing with complex mixtures or limited sample amounts. They provide a powerful platform for comprehensive phytochemical profiling and the identification of known and potentially novel this compound derivatives or related metabolites.
Omics Approaches in Methoxybrassinin Research and Plant Defense
Transcriptomics for Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism at a specific time or under particular conditions. scirp.orgias.ac.in By analyzing the transcriptome, researchers can identify which genes are active and how their expression levels change in response to different stimuli. scirp.orgias.ac.in This is crucial for understanding the genetic regulation underlying plant defense responses and the biosynthesis of phytoalexins like methoxybrassinin.
Identification of Genes Upregulated During this compound Induction
The induction of phytoalexin biosynthesis, including this compound, involves the activation of specific genes. Transcriptomic studies aim to identify these genes by comparing gene expression profiles in plants where this compound is being induced (e.g., upon infection or elicitor treatment) versus control plants. Changes in gene expression can occur rapidly and involve many genes over a relatively short period. elifesciences.org While specific genes directly upregulated during this compound induction were not explicitly detailed in the search results, studies on related indole (B1671886) phytoalexins like brassinin (B1667508) have shown upregulation of genes involved in defense responses. For instance, research on 1-methoxybrassinin in a different context (cancer cells) indicated upregulation of the proapoptotic Bax gene expression researchgate.net. In plant defense, upregulation of genes encoding pathogenesis-related (PR) proteins and transcription factors like WRKY and NAC have been observed in response to pathogens, which can be linked to secondary metabolite production. nih.gov
Analysis of Transcriptional Responses to Biotic and Abiotic Elicitors
Plants respond to both biotic (e.g., fungi, bacteria) and abiotic (e.g., environmental factors, chemicals) elicitors by activating defense mechanisms, including the production of secondary metabolites like this compound. mdpi.combenthamscience.comnih.gov Transcriptomics allows for the analysis of the global transcriptional reprogramming that occurs in response to these elicitors. This involves changes in the expression of genes related to signaling pathways (such as those involving salicylic (B10762653) acid, jasmonic acid, and ethylene), transcription factors, and enzymes involved in biosynthetic pathways. nih.gov For example, studies have shown that biotic and abiotic stresses can lead to the transcriptional regulation of genes involved in secondary metabolite biosynthesis through the action of transcription factors like MYB, bHLH, WRKY, AP2/ERF, and NAC. nih.gov While direct transcriptomic data specifically detailing this compound induction by various elicitors was not found, the general principles of transcriptional responses to elicitors in inducing plant defense metabolites are well-established. mdpi.combenthamscience.comnih.govnih.gov
Proteomics for Protein Expression and Post-Translational Modification Analysis
Changes in Protein Abundance Related to this compound Biosynthesis
Protein-Protein Interactions Modulated by this compound
Protein-protein interactions (PPIs) are crucial for many cellular processes, including signaling pathways and the formation of enzyme complexes. nih.govbeilstein-journals.orgmdpi.com this compound, or the processes it is involved in, could potentially modulate PPIs. This could involve enzymes in its biosynthetic pathway forming complexes, or defense-related proteins interacting with each other in a manner influenced by the presence or induction of this compound. While the search results did not provide specific examples of PPIs directly modulated by this compound, the broader field of plant defense and secondary metabolism involves complex protein interaction networks. researchgate.net Techniques like yeast two-hybrid or co-immunoprecipitation followed by mass spectrometry are commonly used to study PPIs. nih.govbeilstein-journals.org
Metabolomics for Comprehensive Metabolite Profiling
Metabolomics is the comprehensive study of all metabolites within a biological system. researchgate.net It provides a snapshot of the metabolic state and can reveal the presence and abundance of various compounds, including phytoalexins like this compound and its precursors or derivatives. researchgate.netmdpi.commdpi.comnih.gov Untargeted metabolomics approaches can identify a wide array of metabolites that change in response to stimuli, providing a broader understanding of the metabolic reprogramming associated with defense responses. researchgate.netmdpi.commdpi.comnih.gov
Metabolomic studies have indeed identified this compound in various contexts. For example, this compound has been detected as a metabolite in brassicas and in studies involving the plant pathogen Xanthomonas perforans. researchgate.netmdpi.comnih.govdntb.gov.ua Untargeted metabolomics using techniques like liquid chromatography coupled to mass spectrometry (LC-MS) can profile changes in metabolite levels. researchgate.netmdpi.com Studies have shown that metabolomic profiling can reveal significant changes in metabolites in response to treatments or conditions, highlighting altered metabolic pathways. researchgate.netmdpi.commdpi.comnih.gov For instance, a metabolomic study in a rat model of retinal detachment identified 4-methoxybrassinin among discriminant metabolites with altered levels. mdpi.com This demonstrates the utility of metabolomics in detecting and quantifying this compound and understanding its presence in biological systems, although its role in this specific context differs from plant defense.
Global Metabolite Changes During Phytoalexin Accumulation
Phytoalexins, including this compound, are low molecular weight antimicrobial compounds synthesized and accumulated de novo in plants following exposure to biotic or abiotic stresses caister.comresearchgate.netfrontiersin.org. The accumulation of these defense metabolites is part of a broader change in the plant's metabolome. Metabolomics, the study of the complete set of small molecules within a biological sample, is a powerful tool to capture these global metabolite changes during phytoalexin accumulation azolifesciences.commdpi.com.
During pathogen attack or elicitation, plants undergo significant metabolic reprogramming, leading to the enhanced production of various metabolites, including amino acids, sugars, indoles, phenolics, and glucosinolates universiteitleiden.nluniversiteitleiden.nl. This compound, as an indole phytoalexin found in Brassicaceae, is part of this induced metabolic response researchgate.netmdpi.com. Studies utilizing untargeted metabolomics approaches have revealed the dynamic nature of metabolite variations in response to stress, highlighting the accumulation of defense-related compounds like glucosinolates and indoles involved in auxin biosynthesis frontiersin.org.
The specific pattern of phytoalexin accumulation, including this compound, can vary depending on the plant species and the nature of the elicitor researchgate.netmdpi.com. For instance, different Brassica species can accumulate diverse phytoalexins when exposed to various phytopathogenic fungi or abiotic factors like copper chloride universiteitleiden.nl. Metabolomics allows for the identification and quantification of these changes, providing insights into the plant's defensive arsenal.
Tracing this compound Accumulation Pathways
Tracing the accumulation pathways of this compound involves understanding its biosynthesis. This compound is an indole phytoalexin derived from tryptophan mdpi.com. The biosynthetic pathway of indole phytoalexins begins with the conversion of tryptophan to indolyl-3-acetohydroxamic acid and then branches into different metabolic pathways, including those leading to brassinins and camalexin (B168466) mdpi.com. Brassinin is a known biosynthetic precursor of several other phytoalexins, including this compound researchgate.netmdpi.com.
Metabolomics, particularly when combined with isotopic labeling experiments, can be used to trace the flow of metabolites through these pathways and identify intermediates and enzymes involved in this compound biosynthesis. While specific detailed data on tracing this compound accumulation pathways using omics might require more targeted studies, the general approach involves identifying changes in the levels of pathway intermediates and correlating them with the expression of genes encoding biosynthetic enzymes.
Studies on other phytoalexins and secondary metabolites in plants demonstrate the utility of metabolomics in pathway elucidation. For example, untargeted and targeted pathway analyses have been conducted to understand metabolic changes in response to treatments, identifying affected pathways and regulated metabolites mdpi.com. Similarly, metabolomics can help identify the specific steps and regulatory points in the biosynthesis of this compound.
Integrated Multi-Omics Data Analysis for Systems-Level Understanding
A single omics approach provides only a partial view of complex biological systems azolifesciences.comarcjournals.org. Integrating data from multiple omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics, offers a more holistic understanding of biological processes, including plant defense mechanisms and the role of compounds like this compound azolifesciences.commdpi.comarcjournals.orgresearchgate.net. This integrated approach allows researchers to uncover relationships and regulatory mechanisms operating across different molecular levels azolifesciences.comnih.gov.
Data Integration Strategies for Bridging Genomics, Transcriptomics, Proteomics, and Metabolomics
Integrating diverse omics datasets presents computational and analytical challenges due to varying data formats and complexities azolifesciences.comnih.gov. Several strategies are employed for multi-omics data integration:
Pathway-Based Integration: This involves mapping identified genes, transcripts, proteins, and metabolites to known biochemical pathways. By analyzing the enrichment of different molecules within specific pathways, researchers can identify the metabolic routes and associated genes/enzymes that are active or altered under certain conditions, such as during phytoalexin accumulation nih.govmdpi.comuni-goettingen.de.
Network-Based Integration: This approach constructs molecular networks that represent the relationships between different types of molecules. For example, co-expression networks can link genes with similar expression patterns, which can then be integrated with protein and metabolite data to identify modules of interacting molecules involved in specific processes nih.govmdpi.com. This can reveal how changes in gene expression or protein levels impact metabolic pathways leading to this compound production.
Correlation-Based Integration: This involves identifying correlations between data from different omics layers. For instance, correlating transcript levels with metabolite concentrations can suggest potential enzymatic steps or regulatory points in a biosynthetic pathway nih.gov.
Machine Learning and Statistical Approaches: Advanced computational methods, including machine learning algorithms, are used to identify patterns, correlations, and relationships within and between different omics datasets, enabling the discovery of biomarkers and the elucidation of complex biological mechanisms azolifesciences.comresearchgate.netnih.gov.
These strategies, often supported by bioinformatics tools and databases, facilitate the integration and interpretation of multi-omics data to gain a systems-level understanding of plant responses azolifesciences.comnih.govpremierscience.com.
Elucidating Complex Signaling Networks and Regulatory Pathways
Integrated multi-omics analysis is instrumental in deciphering the complex signaling networks and regulatory pathways that govern plant defense responses and the production of specialized metabolites like this compound nih.govresearchgate.netuu.nl. Plant defense is regulated by intricate networks involving various signaling molecules, including plant hormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) researchgate.netnih.govresearchgate.netuu.nlmdpi.com. These signaling pathways interact and can influence the expression of genes involved in the biosynthesis of phytoalexins. universiteitleiden.nluniversiteitleiden.nluu.nl.
By integrating transcriptomics (gene expression), proteomics (protein abundance and modification), and metabolomics (metabolite levels), researchers can connect the initial perception of a stress signal to the activation of downstream signaling cascades, the induction of specific enzymes, and ultimately the accumulation of defense compounds like this compound. For example, changes in the transcriptome can indicate the activation of specific signaling pathways and the upregulation of genes encoding biosynthetic enzymes. Proteomic data can confirm the translation of these transcripts into functional proteins, and metabolomic data can show the resulting changes in metabolite levels, including the increase in this compound.
Multi-omics studies have revealed the dynamic regulatory networks involved in plant stress responses. For instance, integrated analyses have identified key regulatory genes and pathways involved in plant defense against pathogens researchgate.netnih.gov. While specific multi-omics studies focused solely on the signaling networks regulating this compound biosynthesis might be limited in the provided search results, the general principles of multi-omics integration apply. By analyzing the interplay between gene expression, protein activity, and metabolite accumulation, researchers can build comprehensive models of the regulatory networks controlling this compound production in response to specific stimuli. This can involve identifying transcription factors that regulate biosynthetic genes, kinases and phosphatases involved in signaling cascades, and transporters that might be involved in the localization of this compound or its precursors.
Understanding these complex networks through integrated omics approaches provides valuable insights into how plants fine-tune their defense mechanisms and offers potential targets for enhancing the production of beneficial specialized metabolites like this compound in crops cnrs.frpremierscience.com.
Here is a hypothetical example of how integrated omics data might be presented in the context of this compound research:
Table 1: Changes in Gene Expression and Metabolite Levels in Response to Elicitation
| Omics Layer | Molecule Type | Example Molecule (Hypothetical) | Change Post-Elicitation | Putative Role in this compound Pathway | Supporting Omics Data |
| Transcriptomics | Gene (mRNA) | CYP71B15 (encoding a cytochrome P450) | Upregulated | Involved in indole ring modification | Proteomics (increased protein level) |
| Proteomics | Protein (Enzyme) | Indole-3-acetaldoxime N-hydroxylase | Increased abundance | Catalyzes a step in biosynthesis | Transcriptomics (upregulated gene) |
| Metabolomics | Metabolite | Brassinin | Increased accumulation | Precursor to this compound | Metabolomics (downstream product) |
| Metabolomics | Metabolite | This compound | Significant accumulation | Final defense compound | - |
This type of integrated data allows researchers to draw connections between molecular events across different levels, providing a more complete picture of the plant's response.
Synthetic Biology and Biotechnological Applications in Plant Systems
Sustainable Production of Methoxybrassinin for Research and Agricultural Applications
The advancement of biotechnology and synthetic biology has opened new avenues for the sustainable and scalable production of valuable plant secondary metabolites, including the phytoalexin this compound. These approaches offer significant advantages over reliance on extraction from stressed or infected plants, providing controlled, consistent, and potentially high-yield sources of the compound for research and agricultural use. Key strategies focus on two main areas: the use of plant cell and tissue culture systems with elicitation, and the metabolic engineering of heterologous hosts.
Elicitor-Mediated Production in Brassica Cell and Tissue Cultures
One of the primary methods for sustainably producing this compound involves the use of in vitro plant systems, such as cell suspension or hairy root cultures, derived from Brassica species. These cultures can be grown in sterile, controlled environments within bioreactors, eliminating seasonal and geographical constraints and ensuring a consistent product. The biosynthesis of phytoalexins like this compound is naturally low in healthy plant tissues but can be significantly induced by applying "elicitors"—molecules that trigger plant defense responses. google.com
Abiotic elicitors, which are non-biological in origin, have proven particularly effective. Research has shown that various metal salts can induce the accumulation of this compound. A pivotal study on Brassica tissues demonstrated that silver nitrate (B79036) (AgNO₃) is a highly potent elicitor. sinica.edu.tw Treatment of Brassica leaf tissue with silver nitrate at a concentration of 10⁻³ M resulted in a significant accumulation of this compound. sinica.edu.tw This elicitor-based strategy in contained plant culture systems represents a viable method for on-demand production. The ability to control culture conditions and elicitor application allows for the optimization of yields, making it a sustainable alternative to whole-plant extraction. biologydiscussion.com
Detailed Research Findings on Elicitation
Quantitative analysis has confirmed the efficacy of different abiotic elicitors in inducing phytoalexin synthesis. The following table summarizes the findings from a study investigating the accumulation of this compound in Brassica juncea leaf tissue in response to various treatments.
| Elicitor Treatment | Concentration (M) | This compound Yield (µg/g fresh weight) |
| Silver Nitrate (AgNO₃) | 10⁻³ | 190.98 ± 6.8 |
| Cupric Chloride (CuCl₂) | 20 x 10⁻³ | > Ni(NO₃)₂, ZnSO₄, Pb(NO₃)₂ |
| Lead Nitrate (Pb(NO₃)₂) | 10⁻³ | Low Accumulation |
| Nickel Nitrate (Ni(NO₃)₂) | Various | Low Accumulation |
| Zinc Sulfate (ZnSO₄) | Various | Low Accumulation |
| Control (Sterile Water) | N/A | Not Detected |
| Data sourced from a study on phytoalexin accumulation in Brassica spp. sinica.edu.tw |
These findings clearly indicate that silver nitrate is a superior elicitor for this compound production compared to other tested metal salts. sinica.edu.tw
Metabolic Engineering and Heterologous Production
A more advanced and highly promising strategy for sustainable production is the use of metabolic engineering to create "cell factories" in heterologous hosts. This involves identifying the complete biosynthetic pathway of a target compound and transferring the necessary genes into a host organism—such as a non-cruciferous plant or a microbe like yeast—that is optimized for large-scale fermentation. pnas.orgpnas.orgresearchgate.net
The biosynthetic pathway to brassinin (B1667508), the direct precursor of many cruciferous phytoalexins including this compound, has been successfully elucidated. pnas.orgpnas.org Researchers have identified the minimal set of genes required to produce brassinin from the common amino acid tryptophan, starting with the well-understood glucosinolate pathway. pnas.orgresearchgate.net
In a landmark study, the entire enzymatic pathway was transiently expressed in Nicotiana benthamiana (a species of tobacco), a plant that does not naturally produce these compounds. pnas.orgresearchgate.net The engineered tobacco plants were able to successfully synthesize brassinin and its derivatives at levels comparable to those found in pathogen-challenged cruciferous vegetables. pnas.org This breakthrough demonstrates that the complex biosynthesis of indole-sulfur phytoalexins can be reconstituted in a heterologous plant host. researchgate.net This approach not only allows for sustainable, high-yield production in a robust crop but also opens the door to creating novel derivatives of this compound with potentially enhanced properties for agricultural applications. researchgate.net Engineering the pathway into microorganisms like Saccharomyces cerevisiae (yeast) is another future possibility, which would leverage established industrial fermentation infrastructure for highly controlled and scalable production.
These biotechnological and synthetic biology approaches hold the key to unlocking the full potential of this compound for agricultural use, providing a reliable and sustainable supply chain for this valuable natural fungicide.
Q & A
Q. What are the established synthetic routes for Methoxybrassinin, and how can researchers optimize yields for reproducibility?
this compound is typically synthesized via indole-phytoalexin pathways, involving intermediates like brassinin. Key steps include methoxylation and cyclization reactions. To optimize yields:
- Use Design of Experiments (DOE) to evaluate variables (e.g., temperature, catalyst concentration) .
- Monitor reaction progress via HPLC or TLC to identify bottlenecks .
- Characterize intermediates with NMR and MS to confirm structural integrity .
- Report detailed procedures (solvent ratios, purification methods) to ensure reproducibility .
Table 1: Analytical Techniques for this compound Characterization
| Technique | Key Parameters | Advantages | Limitations |
|---|---|---|---|
| HPLC | Retention time, peak area | Quantifies purity (>95% threshold) | Requires reference standards |
| NMR | δ-values, coupling constants | Confirms regiochemistry of methoxy group | Limited sensitivity for trace impurities |
| HRMS | Exact mass, isotopic pattern | Validates molecular formula | Does not confirm stereochemistry |
Q. What in vitro assays are most suitable for preliminary evaluation of this compound's antifungal activity?
- Disk diffusion assays (zone-of-inhibition measurements) provide rapid screening against pathogens like Alternaria brassicicola .
- Microdilution assays (MIC/MFC values) quantify dose-dependent effects .
- Include positive controls (e.g., commercial fungicides) and validate via triplicate experiments to minimize biological variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?
Contradictions often arise from:
- Methodological differences : Standardize assay conditions (e.g., pH, incubation time) using guidelines from the Clinical and Laboratory Standards Institute (CLSI) .
- Compound stability : Perform stability studies (HPLC monitoring) under assay conditions to detect degradation .
- Structural analogs : Compare this compound’s activity with derivatives (e.g., methylbrassinin) to identify SAR trends .
Table 2: Common Pitfalls in Bioactivity Studies
| Issue | Solution |
|---|---|
| Batch-to-batch variability | Validate compound purity with ≥2 orthogonal methods (e.g., HPLC + NMR) |
| Off-target effects | Include counter-screens against non-target organisms |
Q. What computational strategies improve target prediction for this compound in plant defense mechanisms?
- Use molecular docking (AutoDock Vina) to model interactions with fungal enzymes (e.g., CYP51) .
- Perform phylogenetic analysis to identify conserved target sites in pathogen genomes .
- Validate predictions via knockout mutant assays in model organisms (e.g., Arabidopsis thaliana) .
Q. How can researchers address challenges in retrieving comprehensive literature on this compound due to inconsistent chemical indexing?
- Search SciFinder or Reaxys using both systematic (IUPAC) and trivial names (e.g., "this compound" vs. "indole phytoalexin") .
- Cross-reference patents (e.g., USPTO, Espacenet) for synthetic modifications .
- Utilize Zotero or Mendeley to track citations and avoid redundancy .
Methodological Best Practices
- Reproducibility : Archive raw data (spectra, chromatograms) in repositories like Zenodo or Figshare per FAIR principles .
- Ethical reporting : Disclose negative results (e.g., lack of activity in certain assays) to mitigate publication bias .
- Interdisciplinary collaboration : Partner with phytopathologists for field validation of antifungal efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
